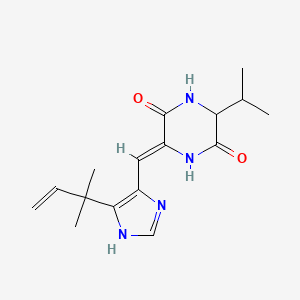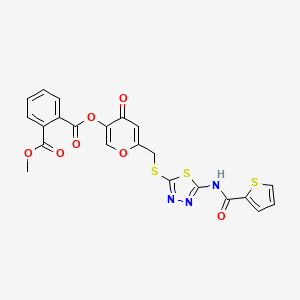
methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate is a complex organic compound notable for its intricate structure and broad potential applications. This compound consists of a phthalate ester functional group, a pyran ring, a thiadiazole derivative, and a thiophene amide moiety, making it a rich subject for various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate can be approached through several pathways:
Condensation Reaction: : The starting materials, including thiophene-2-carboxylic acid, can undergo a condensation reaction with appropriate thiadiazole derivatives and pyran ring precursors in the presence of specific catalysts and solvents.
Amidation Process: : Thiophene-2-carboxylic acid is often converted to its acid chloride before reacting with the thiadiazole derivative in an amidation reaction.
Esterification: : The final step often involves the esterification of the resulting compound with methyl alcohol in the presence of a strong acid catalyst to form the desired ester compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors that ensure precise control of reaction conditions, including temperature, pressure, and catalyst concentration. This method enhances yield and purity while reducing reaction time and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate can undergo various chemical reactions including:
Oxidation: : The thiophene ring and the pyran moiety are susceptible to oxidation under strong oxidizing conditions.
Reduction: : This compound can be reduced at the carbonyl group in the pyran ring or at the ester functional group.
Substitution: : Various substitution reactions can occur on the thiadiazole and thiophene rings, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Substituents: : Halogenating agents for substitution reactions.
Major Products Formed
Oxidation: : Leads to the formation of sulfoxides and sulfones on the thiophene ring.
Reduction: : Results in alcohols and alkanes from the reduction of carbonyl and ester groups.
Substitution: : Generates a variety of halogenated or alkylated derivatives depending on the specific reagents used.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is studied for its reactivity and the formation of complex structures through multi-step synthesis pathways.
Biology
Biologically, this compound and its derivatives are investigated for potential bioactivity, including antimicrobial and antifungal properties.
Medicine
In medicinal chemistry, analogs of this compound are explored for their potential as therapeutic agents due to their unique structural components that interact with biological targets.
Industry
Industrial applications include the development of new materials and polymers that incorporate the unique chemical properties of this compound.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate exerts its effects involves interactions with various enzymes and receptors in biological systems. The thiadiazole and thiophene rings facilitate binding to enzyme active sites, potentially inhibiting their activity or modulating their function. Pathways involved can include oxidative stress response and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-oxo-6-(((5-(benzothiazol-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate: : Shares a similar core structure but with a benzothiazole instead of a thiophene ring.
Ethyl (4-oxo-6-(((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate: : Substitutes the thiophene ring with a furan ring and the methyl ester with an ethyl ester.
Uniqueness
Methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate is unique due to its combination of structural features, which contribute to its distinct chemical and biological properties. The presence of the thiophene ring is particularly significant in enhancing its reactivity and potential bioactivity compared to similar compounds.
Properties
IUPAC Name |
1-O-methyl 2-O-[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O7S3/c1-30-19(28)13-5-2-3-6-14(13)20(29)32-16-10-31-12(9-15(16)26)11-34-22-25-24-21(35-22)23-18(27)17-7-4-8-33-17/h2-10H,11H2,1H3,(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAOXXWPDPWDOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O7S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334060 |
Source


|
| Record name | Methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896017-70-2 |
Source


|
| Record name | Methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2362129.png)

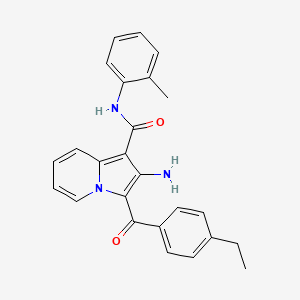
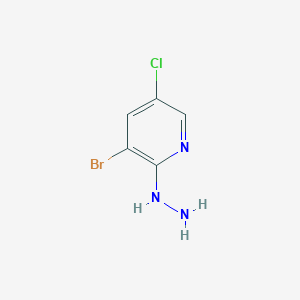
![6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2362135.png)
![trans (+/-) [4-(Trifluoromethyl)pyrrolidine]-1,3-dicarboxylic acid 1-tert-butyl ester](/img/new.no-structure.jpg)
![[(3-nitrophenyl)amino]thiourea](/img/structure/B2362139.png)
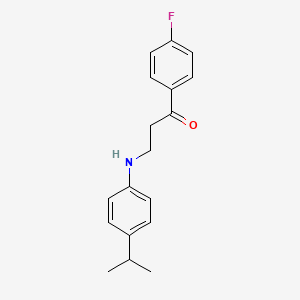

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2362147.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile](/img/structure/B2362150.png)
